molecular formula C16H25NOS B5236201 2-(benzylsulfanyl)-N-(2,4-dimethylpentan-3-yl)acetamide

2-(benzylsulfanyl)-N-(2,4-dimethylpentan-3-yl)acetamide

Cat. No.: B5236201
M. Wt: 279.4 g/mol
InChI Key: MKDSWAKRFARBEU-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(2,4-dimethylpentan-3-yl)acetamide is an organic compound with a complex structure It features a benzylsulfanyl group attached to an acetamide backbone, with a 2,4-dimethylpentan-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(2,4-dimethylpentan-3-yl)acetamide typically involves the following steps:

    Formation of Benzylsulfanyl Group: This can be achieved by reacting benzyl chloride with sodium sulfide to form benzyl sulfide.

    Acetamide Formation: The benzyl sulfide is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(benzylsulfanyl)acetamide.

    Substitution with 2,4-Dimethylpentan-3-yl Group: Finally, the 2-(benzylsulfanyl)acetamide is reacted with 2,4-dimethylpentan-3-ylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(2,4-dimethylpentan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfanyl groups.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2,4-dimethylpentan-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors that recognize the sulfanyl or acetamide groups. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpentane: A simpler hydrocarbon with a similar alkyl chain.

    Benzylsulfanylacetamide: Lacks the 2,4-dimethylpentan-3-yl group.

    N-(2,4-Dimethylpentan-3-yl)acetamide: Lacks the benzylsulfanyl group.

Uniqueness

2-(benzylsulfanyl)-N-(2,4-dimethylpentan-3-yl)acetamide is unique due to the combination of its benzylsulfanyl and 2,4-dimethylpentan-3-yl groups. This unique structure may confer specific properties and reactivity that are not observed in simpler analogs.

Properties

IUPAC Name

2-benzylsulfanyl-N-(2,4-dimethylpentan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NOS/c1-12(2)16(13(3)4)17-15(18)11-19-10-14-8-6-5-7-9-14/h5-9,12-13,16H,10-11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDSWAKRFARBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)CSCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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